molecular formula C16H22N2O2 B14213806 (2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide CAS No. 630400-57-6

(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide

Cat. No.: B14213806
CAS No.: 630400-57-6
M. Wt: 274.36 g/mol
InChI Key: JOTAOFMUQJKRMS-NHYWBVRUSA-N
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Description

(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is a complex organic compound that features a unique structure combining an indole moiety with a hydroxy and methyl-substituted pentanamide chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide typically involves multi-step organic synthesis. One common approach is to start with the indole derivative and introduce the hydroxy and methyl groups through a series of reactions, including alkylation, reduction, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The hydroxy and amide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-Hydroxy-3-methylpentanamide: Lacks the indole moiety, resulting in different biological activities.

    N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide: Lacks the hydroxy group, affecting its reactivity and binding properties.

    (2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide: Has a shorter carbon chain, influencing its physical and chemical properties.

Uniqueness

(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activities. The presence of both the indole moiety and the hydroxy group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

630400-57-6

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(2S,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide

InChI

InChI=1S/C16H22N2O2/c1-3-11(2)15(19)16(20)17-9-8-12-10-18-14-7-5-4-6-13(12)14/h4-7,10-11,15,18-19H,3,8-9H2,1-2H3,(H,17,20)/t11-,15-/m0/s1

InChI Key

JOTAOFMUQJKRMS-NHYWBVRUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)O

Canonical SMILES

CCC(C)C(C(=O)NCCC1=CNC2=CC=CC=C21)O

Origin of Product

United States

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